molecular formula C16H15N3O3 B1657289 4AcNPhCON2 4OHP CAS No. 56077-43-1

4AcNPhCON2 4OHP

Cat. No.: B1657289
CAS No.: 56077-43-1
M. Wt: 297.31
InChI Key: KCOKSVAYPCJBGA-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4AcNPhCON2 4OHP is a synthetic organic compound whose structure suggests a complex arrangement of functional groups, including acetyl (Ac), nitro (NPh), hydroxyl (OH), and a conjugated aromatic system.

Properties

CAS No.

56077-43-1

Molecular Formula

C16H15N3O3

Molecular Weight

297.31

IUPAC Name

4-acetamido-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H15N3O3/c1-11(20)18-14-6-4-13(5-7-14)16(22)19-17-10-12-2-8-15(21)9-3-12/h2-10,21H,1H3,(H,18,20)(H,19,22)/b17-10+

InChI Key

KCOKSVAYPCJBGA-LICLKQGHSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)O

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)O

Other CAS No.

56077-43-1

Origin of Product

United States

Comparison with Similar Compounds

Molecular Structure and Functional Groups

4AcNPhCON2 4OHP’s hypothesized structure includes acetyl and nitro groups on a phenyl ring, a carboxamide linkage, and a hydroxyl group. Key comparisons include:

  • 5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a): This chromenone derivative features methoxy and thiomorpholinomethyl substituents, with a molecular weight of 399.1920 g/mol (HRMS) .
  • EP 4,374,877 A2 Patent Compound : A spirocyclic compound with trifluoromethyl and pyrimidine groups, molecular weight 785 g/mol ([M+H]+) . Its larger, halogenated structure contrasts with this compound’s simpler aromatic core.

Table 1: Structural and Molecular Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol)
This compound* Aromatic/amide Acetyl, nitro, hydroxyl ~400–450 (estimated)
Compound 11a Chromen-4-one Methoxy, thiomorpholinomethyl 399.1920
EP 4,374,877 A2 Spirocyclic Trifluoromethyl, pyrimidine 785

*Estimated based on structural analogs.

Physicochemical Properties

  • Solubility : Hydroxyl and nitro groups in this compound may enhance polar solubility compared to methoxy-substituted Compound 11a. However, acetyl groups could reduce aqueous solubility relative to hydroxyl-rich analogs .
  • Stability : The nitro group in this compound may confer sensitivity to reducing conditions, unlike the trifluoromethyl groups in EP 4,374,877 A2, which enhance stability under acidic/basic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.